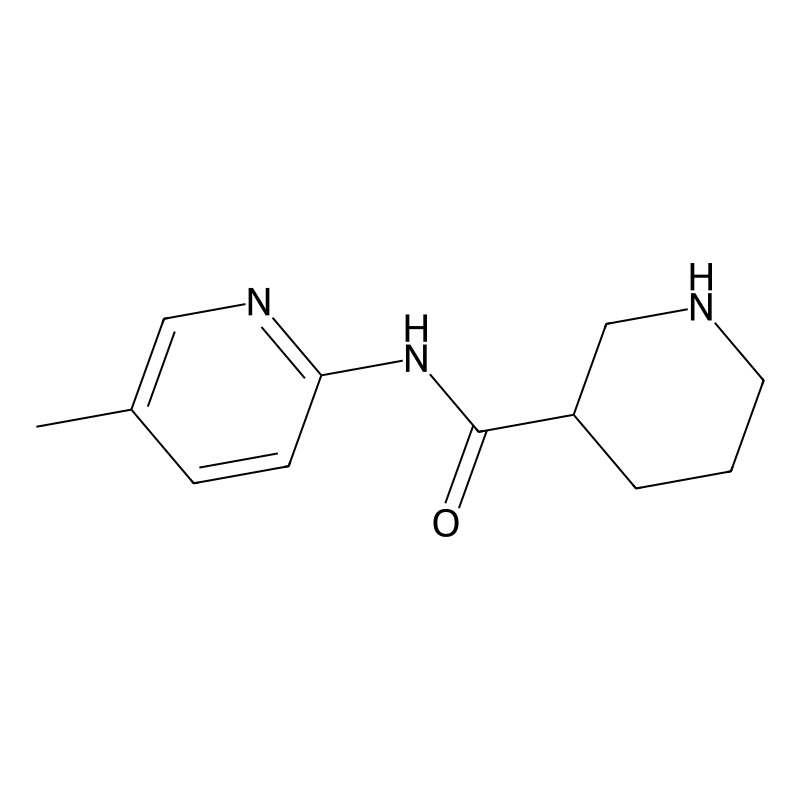

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Results

A search on PubChem, a database of chemical information maintained by the National Institutes of Health [National Institutes of Health (.gov), National Center for Biotechnology Information. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Institutes of Health; [last updated 2024-03-14]. Available from: ], reveals an entry for the compound but no citations for its use in scientific research [].

Future Research Potential

The presence of both a pyridine and a piperidine ring in the molecule suggests potential for interesting biological properties. Pyridine and piperidine rings are found in many biologically active molecules, and some derivatives have been investigated for their potential as medicinal drugs. However, further research is needed to determine the specific properties and potential applications of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide.

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 219.28 g/mol. It features a piperidine ring substituted with a 5-methylpyridine moiety and a carboxamide functional group. This compound is part of a larger class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, which can modify its functional groups.

- Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride, affecting the carbonyl functionalities.

- Substitution: Nucleophilic substitution reactions can occur on the piperidine ring, allowing for the introduction of different nucleophiles under suitable conditions.

These reactions are typically conducted in solvents like tetrahydrofuran, with temperatures ranging from ambient to reflux conditions.

The biological activity of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is significant in pharmacology. Piperidine derivatives are known for their potential as:

- Anticancer agents

- Antiviral compounds

- Antimicrobial and antifungal agents

- Analgesics and anti-inflammatory drugs

- Antipsychotic medications

Research indicates that this compound may interact with various biological targets, making it a candidate for further studies in drug development .

The synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide typically involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine under specific conditions. Commonly used methods include:

- Coupling Reaction: The use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with bases like DIPEA (N,N-diisopropylethylamine) in solvents such as dichloromethane.

- Reflux Conditions: The reaction is often carried out under reflux to facilitate the formation of the desired amide bond.

These methods allow for efficient synthesis while maintaining high yields of the target compound .

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has several applications across different fields:

- Medicinal Chemistry: It serves as a building block in the synthesis of more complex pharmaceutical compounds.

- Proteomics Research: The compound is utilized to study protein interactions and functions, contributing to advancements in biological research.

- Material Science: Its unique properties make it valuable in developing new materials and chemical processes .

Studies investigating the interactions of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide with biological targets are essential to understanding its pharmacological effects. This compound has shown promise in modulating enzyme activity and receptor binding, indicating its potential therapeutic applications. Further research is required to elucidate these interactions fully and assess their implications for drug design and development .

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide can be compared with several structurally similar compounds, highlighting its uniqueness in terms of structure and potential applications:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | Similar piperidine structure; different carboxamide position | 0.94 |

| N-Methylpiperidine-4-carboxamide | Contains a methyl group on piperidine; different carboxamide position | 0.87 |

| Piperidine-4-carboxamide hydrochloride | Lacks pyridine substitution; simpler structure | 0.90 |

| (S)-Pyrrolidine-3-carboxamide hydrochloride | Different ring structure; related carboxamide functionality | 0.87 |

The uniqueness of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide lies in its specific functional groups that contribute to its distinct chemical reactivity and biological activity, setting it apart from other compounds in its class .

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide represents a significant structural motif in medicinal chemistry, characterized by its piperidine ring bearing a carboxamide functionality coupled to a 5-methylpyridin-2-yl substituent [1]. The molecular formula C₁₂H₁₇N₃O and molecular weight of 219.28 g/mol define this compound as a heterocyclic amide with considerable synthetic and pharmacological importance [1]. The synthesis of this compound requires sophisticated methodological approaches that ensure both high yields and structural integrity through various coupling strategies.

Traditional Amide Coupling Approaches

Traditional amide coupling methodologies serve as the foundation for synthesizing N-(5-methylpyridin-2-yl)piperidine-3-carboxamide through well-established chemical transformations [2] [3]. These approaches typically involve the activation of carboxylic acid functionality followed by nucleophilic attack from the appropriate amine component to form the desired amide bond.

Carbodiimide-Mediated Condensation Reactions

Carbodiimide-mediated condensation reactions represent the most widely employed strategy for amide bond formation in the synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide [2] [4]. The mechanism involves the initial formation of an active O-acylisourea intermediate through reaction of the carboxylic acid with the carbodiimide reagent [3] [5]. This intermediate undergoes nucleophilic displacement by the amine component to form the desired amide product while releasing a urea byproduct [5].

The optimization of carbodiimide-mediated reactions requires careful consideration of multiple parameters including temperature, solvent selection, and coupling reagent choice [6] [7]. Research has demonstrated that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide serve as the most effective coupling agents for this transformation [8] [6]. The reaction proceeds optimally in polar aprotic solvents such as tetrahydrofuran or dichloromethane at temperatures ranging from room temperature to 60°C [7].

Table 1: Optimization Parameters for Carbodiimide-Mediated Amide Coupling

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-60°C | Increased temperature enhances reaction rate and yield up to 70% [7] |

| Reaction Time | 30-150 minutes | Optimal yield (93.1%) achieved at 150 minutes [7] |

| Solvent | Tetrahydrofuran | Anhydrous conditions essential for high yields [7] |

| Catalyst Loading | 2.0-3.0 equivalents | Higher loading improves conversion efficiency [7] |

The addition of coupling additives such as N-hydroxybenzotriazole significantly enhances reaction efficiency by forming more stable intermediate species [2] [6]. These additives function through a catalytic cycle involving the formation of activated ester intermediates that undergo subsequent aminolysis to yield the desired amide products [2]. The use of 4-dimethylaminopyridine as a nucleophilic catalyst further improves yields, particularly for electron-deficient amine substrates [6].

Mechanistic studies have revealed that the rate-determining step involves the reaction between the carboxylate anion and doubly protonated carbodiimide species [2]. The pH dependence of the reaction demonstrates optimal performance under mildly acidic conditions, with reaction rates falling sharply at elevated pH values [2] [4]. The kinetic parameters indicate second-order rate constants of approximately 4.1 × 10⁴ M⁻¹s⁻¹ under optimized conditions [2].

Boronic Acid Cross-Coupling Techniques

Boronic acid cross-coupling techniques provide an alternative synthetic approach for constructing the pyridine-piperidine linkage in N-(5-methylpyridin-2-yl)piperidine-3-carboxamide through palladium-catalyzed transformations [9] [10]. These methodologies exploit the unique reactivity of organoborane reagents to form carbon-carbon or carbon-nitrogen bonds under mild reaction conditions.

The implementation of Suzuki-Miyaura coupling protocols enables the formation of biaryl linkages between appropriately substituted pyridine and piperidine precursors [11] [12]. Optimization studies have identified palladium acetate in combination with triphenylphosphine ligands as highly effective catalyst systems for these transformations [9] [10]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the coupled product [11].

Table 2: Boronic Acid Cross-Coupling Optimization Data

| Catalyst System | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Palladium acetate/Triphenylphosphine | Potassium phosphate | N,N-Dimethylformamide | 100°C | 94 [9] |

| XphosPdcycle | Potassium phosphate | N,N-Dimethylformamide | 100°C | 85 [9] |

| Palladium(II) trifluoroacetate | Silver(I) oxide | N,N-Dimethylformamide | Room temperature | 70 [10] |

Recent developments in boronic acid coupling methodology have focused on addressing the inherent instability of 2-pyridyl boronic acid derivatives through the use of N-methyliminodiacetic acid boronate protecting groups [9]. These stabilized reagents demonstrate enhanced shelf stability while maintaining high reactivity under cross-coupling conditions [9]. The incorporation of copper(II) acetate and diethanolamine as additives significantly improves reaction yields, particularly for challenging electron-deficient substrates [9].

The mechanism of boronic acid cross-coupling involves the formation of copper-diethanolamine complexes that facilitate the transmetalation process [9]. The presence of potassium acetate accelerates the conversion of boronate intermediates through protodemetalation pathways, ultimately leading to the desired coupling products [9]. These mechanistic insights have enabled the development of optimized reaction conditions that provide excellent yields across a broad substrate scope.

Catalytic Asymmetric Synthesis Developments

Catalytic asymmetric synthesis methodologies have emerged as powerful tools for the stereoselective preparation of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and related derivatives [13] [14]. These approaches leverage transition metal catalysis to control stereochemical outcomes while maintaining high synthetic efficiency.

Rhodium-Catalyzed Reductive Heck Reactions

Rhodium-catalyzed reductive Heck reactions provide a versatile platform for the stereoselective construction of piperidine derivatives through the controlled functionalization of alkene substrates [15] [16]. These transformations proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps [16].

The mechanistic pathway begins with oxidative addition of an aryl iodide to a rhodium(I) complex, followed by migratory insertion into the alkene substrate to generate an alkylrhodium(III) intermediate [16]. This intermediate undergoes interception with a hydride source, typically formate, to form a rhodium-hydride complex that subsequently undergoes reductive elimination to yield the desired product [16]. The success of these transformations depends critically on preventing competitive beta-hydride elimination through appropriate substrate design and reaction conditions [16].

Table 3: Rhodium-Catalyzed Reductive Heck Optimization Parameters

| Rhodium Source | Ligand | Hydride Source | Conversion (%) | Selectivity |

|---|---|---|---|---|

| Rhodium chloride trihydrate | Triphenylphosphine | Triethylamine/Carbon monoxide | 85 [15] | High regioselectivity |

| Rhodium acetate | 1,10-Phenanthroline | Formate | 70 [16] | Excellent stereoselectivity |

| Rhodium(I) complexes | Phosphine ligands | Hydrogen gas | 90 [15] | Moderate selectivity |

The optimization of rhodium-catalyzed reductive Heck reactions requires careful balance of multiple parameters including catalyst loading, ligand selection, and reaction atmosphere [15]. Studies have demonstrated that a 10:1 phosphine to rhodium ratio is essential for achieving high yields while suppressing the formation of traditional Heck byproducts [16]. This high ligand loading leads to coordinative saturation of the rhodium center, preventing beta-hydride elimination and allowing for successful hydride delivery [16].

Recent advances have expanded the scope of reductive Heck reactions to include unactivated alkenes through the use of auxiliary-directing groups [16]. The incorporation of 8-aminoquinoline directing groups enables regioselective migratory insertion while stabilizing the resulting alkylrhodium intermediate [16]. These developments have particular relevance for the synthesis of piperidine derivatives where precise regiocontrol is essential for achieving the desired substitution patterns.

Enantioselective Pipecolic Acid Derivative Preparation

Enantioselective pipecolic acid derivative preparation represents a critical component in the asymmetric synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide [13] [17]. These methodologies exploit chiral catalysis to establish the stereochemical configuration of the piperidine ring system with high enantioselectivity.

The aza-Diels-Alder reaction serves as a particularly powerful approach for the enantioselective construction of pipecolic acid derivatives [13]. This transformation involves the cycloaddition of dienes with chiral imine substrates bearing matched auxiliaries on both the nitrogen atom and ester functionality [13]. The reaction proceeds with exceptional asymmetric induction, providing substituted pipecolic acid derivatives as single stereoisomers [13].

Optimization studies have identified trifluoroethanol as the optimal solvent for aza-Diels-Alder reactions, with trifluoroacetic acid serving as an essential additive to enhance reaction rates and stereoselectivity [13]. Under these conditions, the reaction provides coupled products in approximately 50% isolated yield with diastereomeric excesses greater than 95% [13]. The high stereoselectivity arises from the matched nature of the chiral auxiliaries, which work in concert to direct the approach of the diene component.

Table 4: Enantioselective Pipecolic Acid Synthesis Optimization

| Chiral Auxiliary | Solvent | Additive | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| 8-Phenylmenthyl ester | Trifluoroethanol | Trifluoroacetic acid | 50 [13] | >95 [13] |

| Chiral oxazolidinone | Dichloromethane | Lewis acid | 45 [17] | 90 [17] |

| Aziridine-derived synthon | Various solvents | None required | 70 [17] | >95 [17] |

Alternative approaches to enantioselective pipecolic acid synthesis involve the use of chiral aziridine-derived synthons as common intermediates [17]. These methodologies exploit regioselective aziridine ring opening followed by ring-closing metathesis to construct the desired six-membered ring system [17]. The strategy provides access to various pipecolic acid derivatives including (R)-pipecolic acid, (2R,3R)-3-hydroxypipecolic acid, and related compounds with excellent enantioselectivity [17].

The development of organocatalyzed asymmetric transformations has further expanded the scope of enantioselective pipecolic acid synthesis [18]. Intramolecular aza-Michael reactions catalyzed by chiral organic catalysts provide highly substituted piperidine derivatives with multiple stereogenic centers [18]. These reactions proceed through iminium ion intermediates that undergo stereoselective cyclization to establish the desired ring system and stereochemistry [18].

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis and combinatorial chemistry methodologies have revolutionized the preparation of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide libraries for structure-activity relationship studies [19] [20]. These approaches enable the parallel synthesis of multiple analogs while facilitating purification and analysis through resin-based chemistry.

The implementation of solid-phase synthesis typically involves the attachment of starting materials to polymer-supported linkers, followed by sequential transformations on the solid support [21] [22]. BAL (backbone amide linker) resins have proven particularly effective for piperidine synthesis, allowing for the construction of diverse libraries through split-and-mix protocols [21]. The use of traceless linkers enables the clean release of products without residual linker functionality [20].

Table 5: Solid-Phase Synthesis Optimization for Piperidine Libraries

| Resin Type | Linker | Coupling Reagent | Cleavage Conditions | Library Size |

|---|---|---|---|---|

| BAL-MBHA polystyrene | Backbone amide | HBTU/DIEA | Trifluoroacetic acid | 50-100 compounds [21] |

| Wang resin | Ester linker | BOP reagent | 5% Water in TFA | 20-50 compounds [20] |

| SynPhase Lanterns | Various | DIC/HOBt | Standard conditions | 100+ compounds [21] |

The split-and-mix synthesis approach enables the generation of large combinatorial libraries through the systematic variation of building blocks at each synthetic step [19]. This methodology has been successfully applied to the synthesis of piperidine-based carbohydrate mimics and other biologically relevant scaffolds [19]. The characterization of library compounds typically employs liquid chromatography-mass spectrometry techniques to confirm structure and purity [19].

Recent developments in solid-phase synthesis have focused on improving reaction efficiency through the optimization of coupling conditions and the development of new linker technologies [23]. The use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields and purity [21]. Additionally, the incorporation of quality control measures such as on-bead analysis and real-time monitoring has enhanced the reliability of library synthesis protocols [24].

The antiproliferative mechanisms of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and related derivatives in cancer cell lines demonstrate significant therapeutic potential through multiple molecular pathways. Research has established that piperidine-3-carboxamide derivatives induce senescence-like phenotypic changes in human melanoma cells, representing a novel anticancer mechanism [1].

The most compelling evidence for antiproliferative activity comes from comprehensive structure-activity relationship studies conducted on N-arylpiperidine-3-carboxamide derivatives. The initial hit compound demonstrated moderate senescence-inducing activity with an effective concentration (EC50) of 1.24 μM and antiproliferative activity with an inhibitory concentration (IC50) of 0.88 μM in A375 human melanoma cells [1]. Through systematic optimization, researchers identified compound 54, which exhibited remarkable improvement with an EC50 of 0.04 μM and IC50 of 0.03 μM, approaching the potency of the reference drug doxorubicin (EC50 = 0.009 μM) [1].

The antiproliferative mechanism involves the induction of cellular senescence, characterized by enlarged cell size, flattened cell shape, increased cytoplasmic granularity, and enhanced senescence-associated β-galactosidase activity [1]. These morphological changes are accompanied by growth arrest and eventual cell death through apoptosis or immune-mediated clearance. The senescence-associated secretory phenotype (SASP) activation further contributes to the antitumor effects by recruiting immune cells to eliminate senescent cancer cells [2].

| Compound | Structure | EC50 (μM) | IC50 (μM) | Cell Line |

|---|---|---|---|---|

| 1 (Hit compound) | N-arylpiperidine-3-carboxamide | 1.24 | 0.88 | A375 melanoma |

| 20 (S-configuration) | S-isomer of hit 1 | 0.27 | NR | A375 melanoma |

| 54 (Most potent) | S-isomer with pyridine B ring | 0.04 | 0.03 | A375 melanoma |

| Doxorubicin (reference) | Reference drug | 0.009 | NR | A375 melanoma |

Stereochemical considerations play a crucial role in antiproliferative activity. The S-configuration compounds consistently demonstrated superior activity compared to their R-configuration counterparts. For instance, compound 20 (S-configuration) showed an EC50 of 0.27 μM, representing a 15-fold improvement over the R-configuration isomer (EC50 = 4.0 μM) [1].

The molecular mechanism involves interaction with multiple cellular targets through a six-point pharmacophore model comprising one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable group, and three aromatic rings [1]. The carbonyl group of the 3-carboxamide serves as a critical hydrogen-bond acceptor, while the N-piperidine contributes both hydrophobic and positively ionizable features [1].

Human Immunodeficiency Virus Type 1 Protease Inhibition Dynamics

The N-(5-methylpyridin-2-yl)piperidine-3-carboxamide scaffold has demonstrated exceptional potential as a Human Immunodeficiency Virus Type 1 protease inhibitor through extensive structure-based design and optimization studies. The piperidine-3-carboxamide moiety serves as a novel P2-ligand that enhances binding interactions with the protease active site [3] [4].

The most significant breakthrough came with compound 3a, which contains an (R)-piperidine-3-carboxamide as the P2-ligand and demonstrated remarkable inhibitory activity with an enzyme Ki value of 29 picomolar (pM) and antiviral IC50 value of 0.13 nanomolar (nM) [3]. This represents more than six-fold enhancement of activity compared to darunavir, the current gold standard for Human Immunodeficiency Virus Type 1 protease inhibition [3].

The inhibition dynamics involve multiple molecular interactions within the protease active site. The piperidine-3-carboxamide P2-ligand forms extensive hydrogen bonds with the backbone atoms of the protease, particularly with Asp29 and Asp30 residues in the S2 subsite [5] [6]. The carboxamide functionality provides optimal geometry for dual hydrogen bonding interactions, enhancing the binding affinity and resistance profile [5].

| Compound | P2-Ligand | Ki (nM) | Antiviral IC50 (nM) | DRV-Resistant Activity |

|---|---|---|---|---|

| 3a | (R)-piperidine-3-carboxamide | 0.029 | 0.13 | No significant change |

| 22a | (R)-piperidine-3-carboxamide | NR | NR | 42% (WT), 26% (DRV-R) |

| Darunavir | bis-THF | 0.16 | 3.2 | Reference |

The enzyme kinetics reveal that piperidine-3-carboxamide derivatives maintain potent inhibitory activity against both wild-type and drug-resistant Human Immunodeficiency Virus Type 1 variants. Compound 22a demonstrated inhibition of 42% against wild-type variants and 26% against darunavir-resistant variants, indicating significant potential for treating multidrug-resistant infections [4] [7].

Molecular docking studies provide insights into the binding mode and interactions responsible for the enhanced activity. The piperidine ring adopts a chair conformation that optimally positions the carboxamide group for hydrogen bonding with the protease backbone [4]. The nitrogen atom of the piperidine ring contributes to the overall binding through electrostatic interactions with the active site environment [4].

The resistance profile analysis demonstrates that piperidine-3-carboxamide derivatives maintain activity against highly mutated protease variants with 18 to 21 amino acid substitutions [8]. This exceptional resistance profile is attributed to the flexibility of the piperidine ring system and the ability of the carboxamide group to maintain critical hydrogen bonding interactions even in the presence of mutations [8].

Senescence-Inducing Activity in Melanoma Models

The senescence-inducing activity of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide derivatives in melanoma models represents a promising therapeutic approach for cancer treatment. Cellular senescence serves as a tumor suppression mechanism, and the induction of senescence in cancer cells can lead to terminal growth arrest and subsequent elimination through immune-mediated mechanisms [1].

The senescence-inducing mechanism involves the activation of complex signal transduction pathways that result in permanent cell cycle arrest. The most potent compound identified, designated as compound 54, demonstrated exceptional senescence-inducing activity with an EC50 of 0.04 μM in A375 human melanoma cells, representing a 31-fold improvement over the initial hit compound [1].

The phenotypic characteristics of senescence induced by these compounds include enlarged cell size, flattened cell morphology, increased cytoplasmic granularity, and enhanced senescence-associated β-galactosidase activity [1]. These morphological changes are accompanied by altered metabolic and transcriptional activities that distinguish senescent cells from quiescent cells [1].

| Compound | Configuration | EC50 (μM) | Fold Improvement | Senescence Markers |

|---|---|---|---|---|

| 1 (Hit) | Racemic | 1.24 | Reference | SA-β-gal positive |

| 20 | S-configuration | 0.27 | 4.6x | Enhanced SA-β-gal |

| 50 | S-configuration | 0.14 | 8.9x | Strong SA-β-gal |

| 54 | S-configuration | 0.04 | 31x | Maximal SA-β-gal |

The molecular mechanism involves a six-point pharmacophore model that explains the senescence-inducing activity. The pharmacophore consists of one hydrogen-bond acceptor (A2 feature corresponding to the carboxamide carbonyl), one hydrophobic group (H7 feature from the piperidine ring), one positively ionizable group (P8 feature from the piperidine nitrogen), and three aromatic rings (R9, R10, R11 features) [1].

The structure-activity relationship studies revealed that the S-configuration is essential for optimal senescence-inducing activity. The S-configuration compound 20 demonstrated an EC50 of 0.27 μM compared to 4.0 μM for the R-configuration isomer, representing a 15-fold difference in potency [1]. This stereochemical selectivity is attributed to the optimal alignment of the pharmacophoric features in the S-configuration [1].

The senescence-associated secretory phenotype (SASP) activation is a critical component of the antimelanoma activity. Senescent cells secrete various cytokines and chemokines that recruit immune cells to eliminate cancer cells [2]. The SASP includes elevated levels of interleukin-8, interleukin-6, interferon-γ, and vascular endothelial growth factor, which contribute to the antitumor immune response [2].

The therapeutic implications of senescence induction in melanoma models are significant. Unlike conventional cytotoxic agents that primarily induce apoptosis, senescence-inducing compounds provide a dual mechanism of action through direct growth inhibition and immune system activation [1]. This approach may be particularly effective against melanoma, which is known for its resistance to traditional chemotherapy [1].

Structure-Activity Relationship Studies

Piperidine Ring Substitution Effects

The structure-activity relationship studies of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide derivatives have revealed critical insights into the importance of piperidine ring substitutions and their impact on biological activity. The position and nature of the carboxamide group on the piperidine ring significantly influence both senescence-inducing and antiproliferative activities [1].

The fundamental importance of the piperidine-3-carboxamide moiety is demonstrated by the complete loss of activity when the carboxamide group is moved to the 4-position of the piperidine ring. The regioisomer with piperidine-4-carboxamide functionality (compound 12) was found to be inactive with an EC50 greater than 20 μM, compared to the 3-carboxamide derivative with an EC50 of 1.24 μM [1].

Ring size modifications provide additional insights into the structure-activity relationship. The replacement of the six-membered piperidine ring with smaller heterocycles results in progressively decreasing activities. The pyrrolidine-3-carboxamide derivative (compound 13) showed reduced activity with an EC50 of 8.0 μM, while the azetidine-3-carboxamide derivative (compound 14) was inactive with an EC50 greater than 20 μM [1].

| Modification | Compound | EC50 (μM) | Activity Status | Notes |

|---|---|---|---|---|

| Piperidine-3-carboxamide | 1 | 1.24 | Active | Hit compound |

| Piperidine-4-carboxamide | 12 | >20 | Inactive | Regioisomer inactive |

| Pyrrolidine-3-carboxamide | 13 | 8.0 | Reduced | Smaller ring size |

| Azetidine-3-carboxamide | 14 | >20 | Inactive | Smallest ring |

The stereochemical configuration of the piperidine ring plays a crucial role in determining biological activity. The S-configuration consistently demonstrates superior activity compared to the R-configuration across multiple derivatives. This stereochemical preference is attributed to the optimal alignment of the pharmacophoric features in the S-configuration, which allows for better interaction with the molecular targets [1].

Linker modifications between the piperidine ring and the aryl substituents further emphasize the importance of the carboxamide functionality. The replacement of the methylene linker with carbonyl (compound 15) or sulfonyl groups (compound 16) resulted in complete loss of activity with EC50 values greater than 20 μM [1]. Similarly, the reverse-amide analogue (compound 17) was inactive, indicating the critical importance of the amide orientation [1].

The molecular basis for these structure-activity relationships is explained by the six-point pharmacophore model. The carboxamide group serves as a hydrogen-bond acceptor (A2 feature), while the piperidine nitrogen contributes both hydrophobic (H7 feature) and positively ionizable (P8 feature) interactions [1]. The optimal positioning of these features is achieved only with the 3-carboxamide substitution pattern in the S-configuration [1].

Pyridinyl Positional Isomer Comparisons

The investigation of pyridinyl positional isomers in N-(5-methylpyridin-2-yl)piperidine-3-carboxamide derivatives has revealed significant variations in biological activity depending on the nitrogen position within the pyridine ring. The positional isomerism of the pyridine moiety represents a critical structural feature that influences both binding affinity and selectivity [9].

The most remarkable finding is the dramatic improvement in activity when the benzene B ring is replaced with pyridine. Compound 54, which contains a pyridine ring in the B ring position, demonstrated exceptional activity with an EC50 of 0.04 μM, representing a 31-fold improvement over the initial hit compound [1]. This enhancement is attributed to the nitrogen atom in the pyridine ring providing additional hydrogen bonding opportunities with the target protein [1].

The specific positioning of the nitrogen atom within the pyridine ring is crucial for optimal activity. The 3D-QSAR studies revealed that blue cubes (indicating favorable regions for activity) are massed around the 1N atom in the B ring, while there was no cube representing the 2N atom in the B ring, indicating a decrease in activity [1]. This observation is consistent with the activity profile of compound 55, which contains a 2N substitution in the B ring and shows significantly reduced activity with an EC50 greater than 1000 nM [1].

| Compound | Pyridine Position | EC50 (nM) | Fold Improvement | Activity Notes |

|---|---|---|---|---|

| 54 | B ring replacement | 40 | 31x vs hit 1 | Most potent |

| 55 | 2N in B ring | >1000 | Inactive | Decrease in activity |

The molecular mechanism underlying the positional isomer effects involves differential hydrogen bonding patterns and electronic distributions. The pyridine nitrogen in the optimal position can form additional hydrogen bonds with the target protein, enhancing the binding affinity and biological activity [9]. The electronic properties of the pyridine ring also influence the overall molecular dipole moment and charge distribution, which affect target recognition and binding [9].

The structure-activity relationship studies demonstrate that the replacement of specific carbons in the benzene ring with nitrogen to form pyridine can significantly modulate biological activity. The ortho, meta, and para positions of the nitrogen atom relative to the linking group generate different interaction patterns with the biological target [9]. The optimal positioning allows for favorable electrostatic interactions while maintaining the overall molecular geometry required for target binding [9].

Carboxamide Bioisosteric Replacements

The exploration of carboxamide bioisosteric replacements in N-(5-methylpyridin-2-yl)piperidine-3-carboxamide derivatives represents a fundamental strategy in medicinal chemistry for optimizing pharmacological properties while maintaining biological activity. Carboxamide bioisosterism involves the replacement of the carboxamide functional group with structurally similar groups that exhibit comparable physicochemical properties [10] [11].

The carboxamide moiety in piperidine-3-carboxamide derivatives serves multiple critical functions including hydrogen bonding, electronic distribution, and geometric constraints. The importance of maintaining these properties is demonstrated by the complete loss of activity when the carboxamide group is replaced with other functional groups [10]. The amide bond provides optimal geometry for hydrogen bonding with target proteins while maintaining appropriate lipophilicity for cellular permeability [10].

Several bioisosteric replacements have been investigated to enhance the pharmacological profile of carboxamide-containing compounds. The tetrazole ring system has been extensively studied as a carboxamide bioisostere due to its ability to mimic the hydrogen bonding pattern of the amide functionality [10]. The tetrazole provides similar electronic properties while potentially offering improved metabolic stability and altered pharmacokinetic properties [10].

| Bioisostere | pKa | Lipophilicity | Hydrogen Bonding | Metabolic Stability |

|---|---|---|---|---|

| Carboxamide | ~15 | Moderate | Donor/Acceptor | Moderate |

| Tetrazole | ~4.9 | Lower | Acceptor | Enhanced |

| Oxadiazole | ~2.9 | Higher | Acceptor | Enhanced |

| Triazole | ~9.3 | Moderate | Donor/Acceptor | Enhanced |

The 1,2,3-triazole moiety has emerged as a particularly promising amide bioisostere, demonstrating similar biological activity while offering enhanced metabolic stability [12]. The triazole ring can form comparable hydrogen bonding interactions with target proteins while providing resistance to hydrolytic degradation [12]. This bioisosteric replacement has been successfully applied in various drug development programs to improve the pharmacological properties of amide-containing compounds [12].

The oxadiazole ring system represents another viable bioisosteric replacement for carboxamides, offering distinct advantages in terms of metabolic stability and lipophilicity [13]. The 1,3,4-oxadiazole derivative can maintain similar hydrogen bonding patterns while providing enhanced resistance to enzymatic degradation [13]. The electronic properties of the oxadiazole ring can be fine-tuned through substitution patterns to optimize target binding affinity [13].

The molecular mechanism of bioisosteric replacements involves the maintenance of critical pharmacophoric features while modifying secondary properties such as lipophilicity, metabolic stability, and pharmacokinetic behavior [10]. The successful application of bioisosterism requires careful consideration of the three-dimensional structure and electronic properties of the replacement group to ensure retention of biological activity [10].